3-Undecylphenol

Description

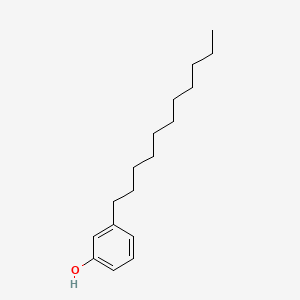

3-Undecylphenol is a phenolic compound characterized by a phenol ring substituted with an 11-carbon alkyl chain at the 3-position. It is naturally occurring and has been isolated from diverse sources, including:

- Knema species (Myristicaceae), such as Knema hookeriana and Knema glomerata, where it exhibits antinematodal and cytotoxic activities .

- Marine brown algae (e.g., Caulocystis cephalornithos and Sargassum decipiens), identified via HPLC-NMR and HPLC-MS .

- Ginkgo biloba leaves, both extant and fossilized, alongside other alkylphenols like 3-tridecylphenol .

Its biological activities include:

Properties

CAS No. |

20056-72-8 |

|---|---|

Molecular Formula |

C17H28O |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

3-undecylphenol |

InChI |

InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-10-12-16-13-11-14-17(18)15-16/h11,13-15,18H,2-10,12H2,1H3 |

InChI Key |

HWIKMSXIILZULT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1=CC(=CC=C1)O |

Canonical SMILES |

CCCCCCCCCCCC1=CC(=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylphenols with Varying Chain Lengths or Substituents

3-Tridecylphenol and 3-Pentadecylphenol

- Structure: Phenol with C13 and C15 alkyl chains, respectively.

- Source: Co-occur with 3-undecylphenol in Ginkgo biloba leaves .

3-(12'-Phenyldodecyl)phenol (Compound 38)

- Structure: Phenol with a 12-carbon chain terminating in a phenyl group.

- Source : Knema globularia roots .

- Activity : Inactive against KB and MCF-7 cell lines but weakly cytotoxic against NCI-H187 (IC50 25.6 µg/mL) .

- Comparison: The phenyl terminus reduces cytotoxicity compared to this compound, highlighting the importance of alkyl chain hydrophobicity in bioactivity.

3-(8Z-Tridecenyl)-phenol

- Structure: Phenol with a 13-carbon chain containing a cis double bond at position 6.

- Source : Knema hookeriana .

- Activity: Antinematodal MED of 20 µg/cotton ball, 4.4× less potent than this compound .

- Comparison : The unsaturated chain may reduce membrane penetration efficiency compared to saturated alkyl chains.

Phenolic Derivatives with Functional Groups

Undecylsalicylic Acid (Compound 2)

- Structure : Salicylic acid (carboxyl group at C2) with a C11 alkyl chain at C5.

- Source : Marine algae Caulocystis cephalornithos .

- Comparison: The carboxyl group increases polarity, leading to earlier HPLC elution (Rt = 2.29 min) vs. This compound (Rt = 2.44 min) . Bioactivity data is lacking, but structural differences suggest divergent targets.

5-Undecylresorcinol (Compound 4)

- Structure: Resorcinol (two hydroxyl groups at C1 and C3) with a C11 alkyl chain at C5.

- Source : Marine algae Sargassum decipiens .

- Comparison: Additional hydroxyl groups enhance polarity, delaying HPLC elution (Rt = 7.87 min) . Resorcinol derivatives are known for antimicrobial activity, though this remains unconfirmed for 5-undecylresorcinol.

Structural-Activity Relationship (SAR) Insights

- Chain Saturation: Unsaturated chains (e.g., 3-(8Z-tridecenyl)-phenol) may disrupt membrane interactions, reducing antinematodal potency compared to saturated analogs .

- Functional Groups: Carboxyl (undecylsalicylic acid) or additional hydroxyl (5-undecylresorcinol) groups alter polarity and likely biological targets.

Comparative Data Table

Ecological and Chemotaxonomic Significance

- Biodiversity: this compound and its analogs are distributed across terrestrial (Knema), marine (algae), and ancient (Ginkgo) species, suggesting evolutionary conservation of alkylphenol biosynthesis .

- Analytical Challenges: Dereplication via HPLC-MS/NMR is critical to distinguish analogs like this compound from undecylsalicylic acid, which share marine algal sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.